1-(2,4-Dichlorophenyl)prop-2-yn-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves specific reactions. One approach is the reaction of thiosemicarbazide with either [1-(prop-2-yne-1-yl)oxy)-1H-indol-3-yl]formaldehyde or 2-(prop-2-yne-1-yloxy)benzaldehyde . The resulting hydrazine-1-carbothioamides then react with various substituted phenacyl bromides to yield the desired adducts .

Molecular Structure Analysis

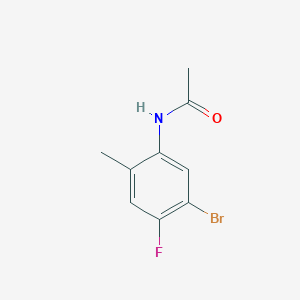

The molecular formula of 1-(2,4-Dichlorophenyl)prop-2-yn-1-one is C9H4Cl2O . It contains a propynyl group attached to a dichlorophenyl ring. The compound’s geometry and bond lengths can be further analyzed using computational methods .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Environmental Persistence and Degradation

Chlorophenols, including compounds like 2,4-dichlorophenol, have been identified as moderate to highly persistent environmental pollutants under certain conditions. Their degradation in aquatic environments can occur via biotic processes, primarily through the action of adapted microflora capable of degrading these compounds. However, the persistence of these chemicals can increase significantly in the absence of such microflora or under unfavorable environmental conditions, highlighting the complexity of their environmental behavior and the challenges associated with their remediation (Krijgsheld & Gen, 1986).

Microbial Biodegradation

The role of microorganisms in the degradation of dichlorophenyl-related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been a significant area of research. Studies have demonstrated that certain microbial strains possess the ability to degrade these compounds, thereby mitigating their environmental impact. This microbial degradation pathway is crucial for the development of bioremediation strategies aimed at reducing the levels of these pollutants in contaminated sites (Magnoli et al., 2020).

Impact on Aquatic Ecosystems

The presence of chlorophenols and related compounds in aquatic environments has been associated with toxic effects on aquatic life, including fish, highlighting the need for effective monitoring and control measures to protect these ecosystems. The organoleptic properties of these compounds also pose risks to the quality of water resources, affecting both the environment and human health (Krijgsheld & Gen, 1986).

Human Health Implications

Exposure to dichlorophenyl compounds, including through the use of related herbicides, has raised concerns regarding potential health effects in humans. Epidemiological and toxicological studies have focused on understanding the implications of exposure to these chemicals, including their potential role in endocrine disruption, reproductive health issues, and carcinogenicity. However, the evidence remains inconclusive, necessitating further research to clarify these potential health risks (Islam et al., 2017).

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)prop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRGTYFVBJHMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)prop-2-yn-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)

![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)

![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)

![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

amine](/img/structure/B1457099.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)

![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)